molecular formula C19H16BrClN2O3 B2587928 (Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide CAS No. 444070-44-4

(Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide

Cat. No.: B2587928
CAS No.: 444070-44-4
M. Wt: 435.7
InChI Key: PEWSVEPZDHWVKE-UHFFFAOYSA-N
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Description

(Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and cyanide functional groups

Properties

IUPAC Name

(Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O3/c1-2-25-17-9-12(7-14(10-22)19(23)24)8-15(20)18(17)26-11-13-5-3-4-6-16(13)21/h3-9H,2,11H2,1H3,(H2,23,24)/b14-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWSVEPZDHWVKE-AUWJEWJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Br)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Br)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the bromination of a suitable aromatic precursor, followed by the introduction of the chlorophenyl and ethoxy groups through nucleophilic substitution reactions. The final step involves the formation of the cyanoprop-2-enamide moiety via a condensation reaction with a suitable nitrile compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its structural features may allow for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, (Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide
  • (Z)-3-[3-bromo-4-[(2-methylphenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide
  • (Z)-3-[3-bromo-4-[(2-nitrophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide

Uniqueness

What sets (Z)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

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